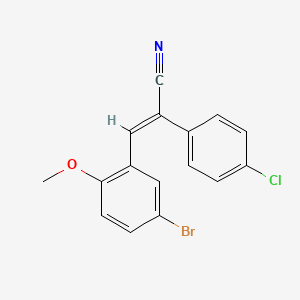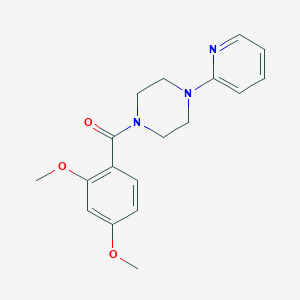![molecular formula C19H11FN2O3 B5708308 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5708308.png)
3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile, also known as FFA-1, is a synthetic compound that has been studied extensively in the field of medicinal chemistry. It is a potent agonist of the free fatty acid receptor 1 (FFA-1), which has been identified as a potential target for the treatment of metabolic disorders such as type 2 diabetes and obesity.
Mécanisme D'action
3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile is a G protein-coupled receptor that is predominantly expressed in pancreatic beta cells and adipose tissue. It is activated by long-chain free fatty acids, which bind to the receptor and trigger a signaling cascade that leads to the release of insulin and other metabolic effects. 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile agonists such as 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile have been shown to increase glucose-stimulated insulin secretion and improve glucose uptake in skeletal muscle and adipose tissue.
Biochemical and Physiological Effects:
In addition to its effects on glucose homeostasis and insulin sensitivity, 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile has been shown to regulate lipid metabolism and inflammation. 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile agonists have been shown to reduce triglyceride levels in the liver and improve lipid profiles in animal models of dyslipidemia. 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile has also been implicated in the regulation of inflammatory cytokines, with 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile agonists reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile as a target for drug development is its tissue-specific expression, which reduces the risk of off-target effects. 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile agonists have also been shown to have a favorable safety profile in animal studies. However, one limitation of 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile research is the lack of selective agonists and antagonists, which makes it difficult to study the specific effects of 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile activation.
Orientations Futures
Future research on 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile is likely to focus on the development of selective agonists and antagonists, as well as the identification of downstream signaling pathways and potential therapeutic targets. 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile has also been implicated in the regulation of appetite and food intake, making it a potential target for the treatment of obesity. In addition, 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile may play a role in the regulation of immune function and inflammation, opening up new avenues for research in the field of immunometabolism.
Conclusion:
In conclusion, 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile is a promising target for the development of novel therapeutics for metabolic disorders such as type 2 diabetes and obesity. Its tissue-specific expression and favorable safety profile make it an attractive target for drug development, and future research is likely to focus on the development of selective agonists and antagonists and the identification of downstream signaling pathways.
Méthodes De Synthèse
The synthesis of 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 3-(3-fluorophenyl)-2-propynoic acid, which is then converted to 3-(3-fluorophenyl)-2-propen-1-ol. This intermediate is then reacted with 2-(4-nitrophenyl)acetonitrile in the presence of a base to give the final product, 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile. The overall yield of this synthesis method is around 20%.
Applications De Recherche Scientifique
3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes. 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile agonists have also been shown to increase energy expenditure and reduce body weight in obese mice. In addition, 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile has been implicated in the regulation of lipid metabolism and inflammation, making it a potential target for the treatment of other metabolic disorders such as atherosclerosis and non-alcoholic fatty liver disease.
Propriétés
IUPAC Name |
(E)-3-[5-(3-fluorophenyl)furan-2-yl]-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FN2O3/c20-16-3-1-2-14(10-16)19-9-8-18(25-19)11-15(12-21)13-4-6-17(7-5-13)22(23)24/h1-11H/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTVEDNKIHXNSE-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[5-(3-fluorophenyl)furan-2-yl]-2-(4-nitrophenyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-dimethyl-2-{[2-(4-nitrobenzylidene)hydrazino]carbonyl}thieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5708230.png)
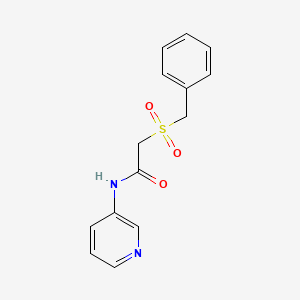
![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5708236.png)
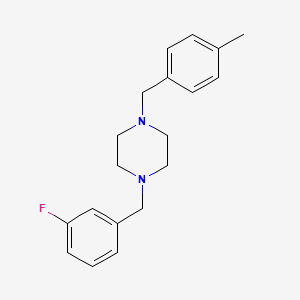
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5708250.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5708253.png)
![2-allyl-6-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5708269.png)
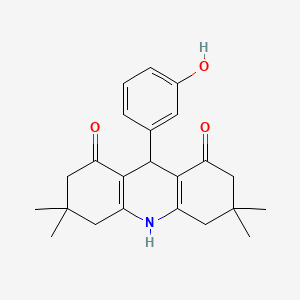
![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5708280.png)
![1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole](/img/structure/B5708288.png)
